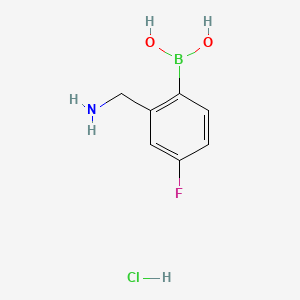

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride

説明

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, an aminomethyl group, and a fluorine atom attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.

Formation of Aminomethyl Group: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with formaldehyde and ammonia to form 2-(aminomethyl)-4-fluorobenzylamine.

Boronic Acid Formation: The 2-(aminomethyl)-4-fluorobenzylamine is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst to form (2-(aminomethyl)-4-fluorophenyl)boronic acid.

Hydrochloride Salt Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

化学反応の分析

Types of Reactions

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminomethyl group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: 2-(aminomethyl)-4-fluorophenylamine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The aminomethyl group enhances its binding affinity and specificity towards target molecules.

類似化合物との比較

Similar Compounds

- (2-(Aminomethyl)phenyl)boronic acid hydrochloride

- (4-Fluorophenyl)boronic acid hydrochloride

- (2-(Aminomethyl)-4-chlorophenyl)boronic acid hydrochloride

Uniqueness

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications.

生物活性

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHBFNO·HCl

- Molecular Weight : 191.42 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Protease Inhibition : Boronic acids are recognized for their role as protease inhibitors. They can bind to the active site of serine proteases, forming stable complexes that inhibit enzyme activity. This property is particularly relevant in the context of cancer therapy and inflammatory diseases .

- Anticancer Activity : The compound has been studied for its potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. It may enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways .

Research Findings

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Studies :

- A study demonstrated that derivatives of fluorinated phenylboronic acids exhibited significant cytotoxic effects against various cancer cell lines, with IC values in the low micromolar range. The introduction of fluorine atoms was shown to enhance potency due to increased lipophilicity .

- In a comparative analysis, it was found that compounds with similar structures but different substituents displayed varying levels of cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

- Mechanistic Insights :

- Case Studies :

Data Table

| Compound | Target | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Vorinostat | HDAC | 1.85 | Histone deacetylase inhibition |

| This compound | Serine proteases | <5 | Protease inhibition |

| Fluorinated analogs | Various cancer cells | 0.32 - 8.57 | Cytotoxicity through apoptosis |

特性

IUPAC Name |

[2-(aminomethyl)-4-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-6-1-2-7(8(11)12)5(3-6)4-10;/h1-3,11-12H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBXNXDYMQDTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661214 | |

| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-02-4 | |

| Record name | Boronic acid, B-[2-(aminomethyl)-4-fluorophenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。